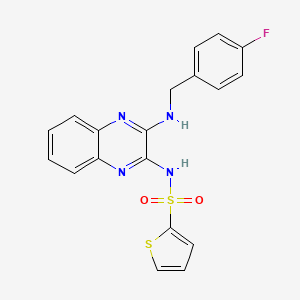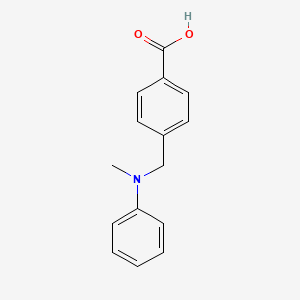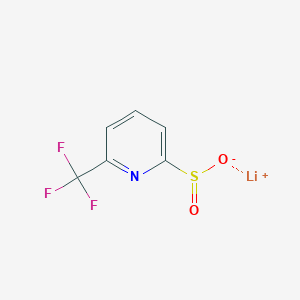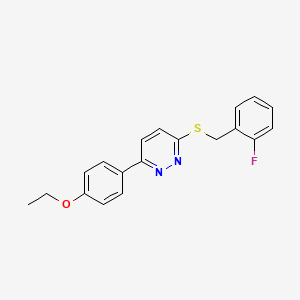
N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a novel thiophene derivative that is likely to possess biological activity due to the presence of sulfonamide, quinoxaline, and thiophene moieties. Thiophene derivatives have been extensively studied for their potential anticancer properties, as seen in the research where a series of thiophenes with various biologically active moieties were synthesized and evaluated for their in vitro anticancer activity . The presence of a fluorobenzyl group may also contribute to the compound's activity, as fluorine atoms are often included in pharmaceuticals to modulate physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions, starting with the formation of the core thiophene structure, followed by the introduction of the sulfonamide group and other substituents. For example, the synthesis of related thiophene derivatives with sulfonamide moieties was achieved through a series of reactions, including elemental analysis and spectral data to confirm the structures . Similarly, the synthesis of sulfonamide derivatives of quinazolinones was performed using cyclocondensation reactions . Although the exact synthesis of this compound is not detailed, it is likely to involve comparable synthetic strategies.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as elemental analysis. X-ray crystallography can also be employed to determine the precise three-dimensional arrangement of atoms within the molecule, as was done for new Schiff bases of sulfamethoxazole and sulfathiazole . These techniques would be essential to confirm the structure of this compound.
Chemical Reactions Analysis
The reactivity of thiophene derivatives with sulfonamide groups can involve various chemical reactions. For instance, sulfonamides can participate in cyclocondensation reactions, as seen in the synthesis of thiadiazoloquinazolinone derivatives . Additionally, sulfonamides can undergo Sonogashira couplings, a reaction that forms carbon-carbon bonds between an alkyne and an aryl or vinyl halide, as demonstrated in the synthesis of antitumor compounds . These reactions are likely relevant to the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives with sulfonamide groups are influenced by the nature of their substituents. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetics. The presence of a fluorine atom can affect these properties by increasing the compound's lipophilicity and metabolic stability. The antimicrobial activity of related compounds has been tested, showing that structural modifications can significantly impact biological activity .
Aplicaciones Científicas De Investigación
Biomedical Significance and Therapeutic Potential
Quinoxaline and sulfonamide moieties are significant pharmacophores in medicinal chemistry due to their broad spectrum of pharmacological activities. Incorporating the sulfonamide group into quinoxaline frameworks enhances their therapeutic potential, resulting in derivatives that exhibit a wide range of biomedical activities. These activities include anti-inflammatory, antibacterial, antifungal, anticancer, and neuropharmacological effects, among others. The synergy of quinoxaline and sulfonamide groups in molecules like N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide highlights their capacity to serve as lead compounds for developing advanced therapeutic agents against diverse diseases (Irfan et al., 2021).
Diagnostic and Sensing Applications
Quinoxaline derivatives, including those integrated with sulfonamide, have found applications beyond therapeutics, such as in chromogenic and fluorogenic anion sensing. These compounds, particularly functionalized quinoxalines, demonstrate significant utility in detecting inorganic anions (e.g., fluoride, cyanide, acetate, phosphate) with potential implications in biomolecular sciences. The integration of anion-binding elements with the quinoxaline chromophore has resulted in the development of selective chemosensors, showcasing the adaptability of these molecules in diverse scientific applications (Dey et al., 2018).
Environmental Impact and Degradation
Sulfonamides, including those with quinoxaline structures, are widely used as antibiotics and have a significant environmental footprint due to their persistence and bioactivity. The presence of these compounds in the environment, derived mainly from agricultural activities, has been linked to alterations in microbial populations that could potentially impact human health on a global scale. Understanding the environmental behavior and degradation pathways of sulfonamides is crucial for assessing their ecological risks and developing strategies to mitigate their impact (Baran et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S2/c20-14-9-7-13(8-10-14)12-21-18-19(23-16-5-2-1-4-15(16)22-18)24-28(25,26)17-6-3-11-27-17/h1-11H,12H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJHJXHGJOSGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2538082.png)
![1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2538083.png)
![5-(4-Chlorophenyl)sulfonyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2538086.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2538091.png)

![4-[(1-Acetyl-2-phenylvinyl)oxy]benzenecarbonitrile](/img/structure/B2538094.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2538095.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2538096.png)
![Ethyl 4-[({[4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)
![2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride](/img/structure/B2538099.png)
